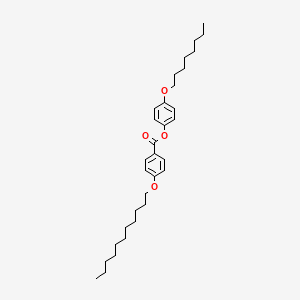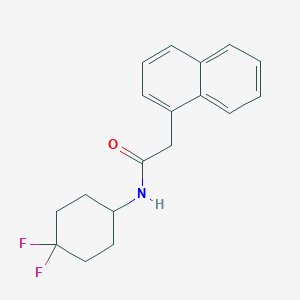
N-(4,4-difluorocyclohexyl)-2-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-difluorocyclohexyl)-2-(naphthalen-1-yl)acetamide, commonly known as DFN-15, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields. DFN-15 is a small molecule that belongs to the class of amides and has a molecular weight of 337.41 g/mol.
Wirkmechanismus
The mechanism of action of DFN-15 involves the inhibition of COX-2 activity, which leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain. DFN-15 has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
DFN-15 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DFN-15 has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, DFN-15 has been shown to have a low toxicity profile, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
DFN-15 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug delivery. DFN-15 has also been shown to have a low toxicity profile, making it safe for use in animal studies. However, DFN-15 has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain studies. Additionally, DFN-15 has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
DFN-15 has several potential future directions. It can be further studied for its potential use as an anti-inflammatory agent, analgesic, and anti-cancer drug. DFN-15 can also be modified to improve its solubility and half-life, making it more effective in lab experiments. Additionally, DFN-15 can be studied for its potential use in drug delivery systems, such as nanoparticles, to improve its bioavailability and efficacy. Further research is needed to fully understand the potential of DFN-15 in various scientific research applications.
Conclusion:
In conclusion, DFN-15 is a novel compound that has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, analgesic, and anti-cancer drug. DFN-15 has a unique mechanism of action that involves the inhibition of COX-2 activity and induction of apoptosis in cancer cells. It has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of DFN-15 in various scientific research applications.
Synthesemethoden
DFN-15 can be synthesized using a multi-step process that involves the reaction of 4,4-difluorocyclohexanone with 1-naphthylamine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then subjected to N-acylation using acetic anhydride and acetic acid to obtain the final product, DFN-15. This synthesis method has been optimized to obtain high yields and purity of DFN-15.
Wissenschaftliche Forschungsanwendungen
DFN-15 has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, analgesic, and anti-cancer drug. DFN-15 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. DFN-15 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO/c19-18(20)10-8-15(9-11-18)21-17(22)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15H,8-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPBZOZPVYHSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=CC3=CC=CC=C32)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)-2-(naphthalen-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B2936736.png)
![2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide](/img/structure/B2936737.png)
![2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride](/img/structure/B2936738.png)
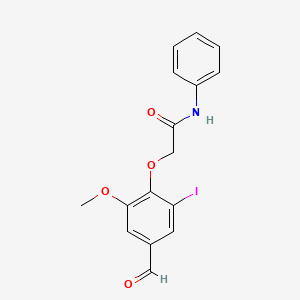
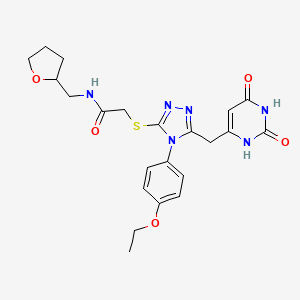
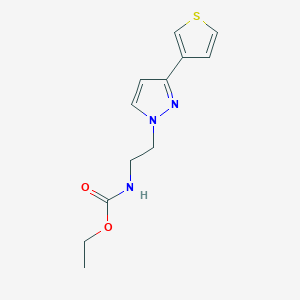
![N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936744.png)
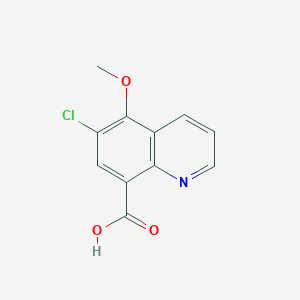
![2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2936751.png)
![dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate](/img/structure/B2936752.png)
![2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide](/img/structure/B2936753.png)
![N-benzyl-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2936754.png)
![2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2936755.png)
